Enantiomeric Purity Guarantees Stereochemical Precision
The (S)-enantiomer is commercially available with a specified chemical purity, which directly quantifies the presence of the desired single enantiomer. This is a critical differentiator from the racemic mixture (CAS 748729-62-6), which is a 50:50 blend of (S) and (R) forms and would confound structure-activity relationship (SAR) studies. The (R)-enantiomer (CAS 2089150-96-7) is also available with similar reported purity , but represents a distinct chemical entity with different biological interactions.
| Evidence Dimension | Chemical Purity (as hydrochloride salt) |
|---|---|
| Target Compound Data | ≥97% or 95% |
| Comparator Or Baseline | Racemic 2,2-difluorocyclopropan-1-amine hydrochloride (CAS 105614-25-3) is 97% pure, but is a 1:1 mixture of enantiomers . |
| Quantified Difference | The (S)-enantiomer provides >95% single isomer, compared to 0% in the racemic form. |
| Conditions | Purity assessed by standard vendor QC methods (NMR, HPLC, GC) as per certificate of analysis. |
Why This Matters
For building a chiral molecule, the starting enantiomeric purity directly determines the maximum diastereomeric and/or enantiomeric excess of the final product, preventing costly and complex chiral separations downstream.
